molecular formula C13H19FN2O3S B2562171 1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1282377-15-4

1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol

Cat. No. B2562171
CAS RN: 1282377-15-4
M. Wt: 302.36
InChI Key: OBDDJXIVXIKWGQ-UHFFFAOYSA-N
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Description

1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol, also known as FPSP, is a chemical compound that has gained significant attention in the field of scientific research. FPSP is a piperazine derivative that has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Adenosine A2B Receptor Antagonists

Research has led to the development of a new series of compounds, including those similar in structure to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", which have been designed, synthesized, and characterized as adenosine A2B receptor antagonists. These compounds have shown subnanomolar affinity and high selectivity towards A2B receptors. Notably, a compound identified as PSB-603 emerged as an A2B-specific antagonist with significant affinity, highlighting the potential for therapeutic application in conditions where adenosine receptor modulation is beneficial (Borrmann et al., 2009).

Antibacterial Activities

The synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have demonstrated notable antibacterial activities. These compounds, including structures related to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", were synthesized and showed promising results against various bacterial strains, highlighting the chemical's potential as a basis for developing new antibacterial agents (Wu Qi, 2014).

Dopamine Transporter Inhibitors

Atypical dopamine transporter (DAT) inhibitors, including derivatives of "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", have shown promise in preclinical models for treating psychostimulant abuse. Compound 3b, for example, effectively reduced reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself, indicating a pathway for developing new treatments for psychostimulant use disorders (Slack et al., 2020).

Liquid Chromatography Analytical Derivatization

A novel sulfonate reagent has been synthesized for analytical derivatization in liquid chromatography, which includes structures akin to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol". This development enhances the detection sensitivity for certain analytes, demonstrating the compound's utility in improving analytical methodologies in chemistry (Wu et al., 1997).

Phosphoinositide-3-Kinase Inhibitors

Research on phosphoinositide-3-kinase (PI3K) inhibitors has identified derivatives of "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol" as potential candidates for cancer therapy. By replacing the piperazine sulfonamide portion with aliphatic alcohols, compounds with significant in vitro efficacy and favorable pharmacokinetic profiles have been discovered, such as compound 7, showing potential for further development in cancer treatment (Lanman et al., 2014).

properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-11(17)10-15-6-8-16(9-7-15)20(18,19)13-4-2-12(14)3-5-13/h2-5,11,17H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDDJXIVXIKWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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